molecular formula C9H7NO3 B1598285 3-(2-Nitrophenyl)prop-2-yn-1-ol CAS No. 80151-24-2

3-(2-Nitrophenyl)prop-2-yn-1-ol

Cat. No. B1598285
CAS RN: 80151-24-2
M. Wt: 177.16 g/mol
InChI Key: OIRSFUOXMBOZKG-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)prop-2-yn-1-ol, also known as NPPY, is a chemical compound with the molecular formula C9H7NO3. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. NPPY is a versatile compound that can be synthesized using different methods.

Scientific Research Applications

Corrosion Inhibition

3-(2-Nitrophenyl)prop-2-yn-1-ol derivatives have been found to be effective as corrosion inhibitors. For instance, Yttrium 3-(4-nitrophenyl)-2-propenoate demonstrated significant inhibition performance for copper alloy corrosion in chloride solutions, attributed to the formation of protective inhibiting deposits (Nam et al., 2016).

Enzyme Inhibition

Certain derivatives of 3-(2-Nitrophenyl)prop-2-yn-1-ol have been shown to inactivate enzymes such as 3 alpha-hydroxysteroid dehydrogenase. This inactivation occurs via enzyme-generated aromatic Michael acceptors covalently modifying the nucleotide-binding site of the enzyme (Ricigliano & Penning, 1990).

Polymerization Applications

Studies on the polymerization of nitrophenyl and 3-diethylaminophenyl prop-2-yn-1-yl ethers have revealed the formation of polymers with significant molecular weight distribution. These polymers are characterized by their solubility in certain solvents and their unique structural features, indicating potential applications in materials science (Balcar et al., 1998).

Optical Properties in Chalcone Derivatives

Research into the photophysical properties of chalcone derivatives, including those related to 3-(2-Nitrophenyl)prop-2-yn-1-ol, has shown interesting solvatochromic effects. These effects are indicative of potential applications in optical materials and technologies (Kumari et al., 2017).

Biological Evaluation

Some derivatives of 3-(2-Nitrophenyl)prop-2-yn-1-ol have been evaluated for their biological activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties. This evaluation has broadened the understanding of the potential pharmaceutical and agricultural applications of these compounds (Opletalová et al., 2006).

Nonlinear Optical Properties

Studies on chalcone derivatives doped in poly(methyl methacrylate) thin films have revealed strong nonlinear optical properties, suggesting their potential use in applications like optical limiting in the visible region. This research opens up avenues for the utilization of these compounds in advanced optical technologies (Maidur & Patil, 2018).

properties

IUPAC Name

3-(2-nitrophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRSFUOXMBOZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399963
Record name 3-(2-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)prop-2-yn-1-ol

CAS RN

80151-24-2
Record name 3-(2-nitrophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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